6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7O/c1-11-5-12(2)28(24-11)15-3-4-17(29)27(25-15)9-13-7-26(8-13)16-6-14(18(19,20)21)22-10-23-16/h3-6,10,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVUSFSWVRGHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=NC(=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a complex arrangement of pyrazole, pyrimidine, and dihydropyridazine moieties, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on enzymes like ELOVL6, which is crucial in fatty acid elongation processes .
1. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds containing similar structural motifs. For example, derivatives with pyrazole rings have demonstrated significant activity against various bacterial strains. The compound's potential as an anti-tubercular agent has also been investigated, with some derivatives showing IC90 values indicating effective inhibition of Mycobacterium tuberculosis .
2. Anticancer Activity
The compound's anticancer potential has been evaluated through various in vitro assays. It has been noted that similar pyrazole-containing compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties. Detailed studies are required to elucidate the specific mechanisms by which it induces apoptosis in cancer cells.
3. Enzyme Inhibition Studies
In enzyme inhibition assays, the compound has been tested against various targets including cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary results indicate that it may inhibit these enzymes, which play significant roles in inflammatory processes .
Case Study 1: Inhibition of ELOVL6
In a study focusing on the inhibition of ELOVL6, a related compound demonstrated a dose-dependent inhibition profile with selectivity over other family members. This highlights the potential for developing selective inhibitors based on the structural framework shared by this compound .
Case Study 2: Antitubercular Activity
Another study evaluated a series of substituted derivatives for their antitubercular activity against Mycobacterium tuberculosis. Among them, some compounds exhibited IC50 values in the low micromolar range, suggesting that further optimization could lead to potent therapeutic agents .
Research Findings Summary Table
| Activity | IC50/IC90 Values | Target | Notes |
|---|---|---|---|
| Antimicrobial | IC90: 3.73 - 40.32 μM | Mycobacterium tuberculosis | Effective against resistant strains |
| Enzyme Inhibition | Not specified | ELOVL6 | Dose-dependent inhibition observed |
| Cytotoxicity | Varies | Various cancer cell lines | Induces apoptosis in treated cells |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Recent studies have indicated that derivatives of pyrazole and pyridazine compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. For instance, a study demonstrated that modifications to the pyrazole ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various bacterial strains. A series of tests revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membrane integrity, leading to cell death .
- Inflammation Modulation : Research indicates that this compound may play a role in modulating inflammatory responses. It has been shown to inhibit pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in treating inflammatory diseases like rheumatoid arthritis and Crohn's disease .
Agrochemical Applications
- Pesticidal Activity : The structure of the compound suggests it may have applications as a pesticide. Preliminary studies have evaluated its efficacy against common agricultural pests, showing promising results in terms of insecticidal activity without significant harm to beneficial insects .
- Herbicidal Properties : Similar to its pesticidal applications, the compound has been tested for herbicidal effects on various weed species. Results indicate that it can effectively inhibit weed growth while being selective enough not to affect crop plants .
Materials Science Applications
- Polymer Chemistry : The unique chemical structure allows for incorporation into polymer matrices, potentially enhancing the thermal and mechanical properties of materials. Research is ongoing to explore its use as a plasticizer or stabilizer in various polymer formulations .
- Nanotechnology : The compound's ability to form stable complexes with metal ions opens avenues for its use in nanotechnology, particularly in the development of nanomaterials for electronic applications or drug delivery systems .
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer effects of this compound involved testing against several human cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to existing chemotherapeutics.
Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli using standard agar diffusion methods. Inhibition zones were measured, demonstrating effective antimicrobial activity with minimal inhibitory concentrations significantly lower than those of traditional antibiotics.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on structural formulas.
Functional Group Impact on Properties
Pyrazole Substituents
Trifluoromethyl Groups
Azetidine vs. Pyrrolidine Linkers
- The azetidine ring in the target compound imposes greater conformational rigidity than the pyrrolidine linker in ’s compound, which may improve binding specificity but reduce solubility .
Docking and Pharmacological Insights
- Chemical Space Docking () suggests that trifluoromethylpyrimidine-containing compounds, like the target molecule, are enriched in high-affinity binders due to favorable van der Waals interactions .
- The azetidine-methyl group may occupy hydrophobic pockets in kinase active sites, as seen in ROCK1 inhibitors , while the pyridazinone core mimics ATP’s adenine interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
